2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The isoxazole ring is then introduced through a [3+2] cycloaddition reaction involving nitrile oxides and alkynes. Finally, the acetamide group is added through acylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form isoxazolidines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols, along with bases such as sodium hydroxide (NaOH), are employed.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Isoxazolidines and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anticancer properties could be due to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)piperidine
1-(benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles
2-(benzo[d][1,3]dioxol-5-yl)acetyl fluoride
Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11-2-4-13(7-15(11)20)21-19(23)9-14-8-17(26-22-14)12-3-5-16-18(6-12)25-10-24-16/h2-8H,9-10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAABQDCPWDDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.